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FeIII-PPIX ligand-18 -

FeIII-PPIX ligand-18

Catalog Number: EVT-1534718
CAS Number:
Molecular Formula: C16H19N3O
Molecular Weight: 269.348
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FeIII-PPIX ligand-18 is a novel potent antimalarial agent, binding to ferriprotoporphyrin-ix (feiii-ppix) (kd = 33 nm) against chloroquine-resistant and sensitive strains of plasmodium falciparum
Overview

Fe(III)-protoporphyrin IX ligand-18 is a coordination complex that plays a significant role in various biochemical and industrial processes. It is characterized by the presence of iron in the +3 oxidation state coordinated to a protoporphyrin IX ligand. This compound is crucial in biological systems, particularly in hemoproteins like hemoglobin and myoglobin, where it facilitates oxygen transport and storage. The specific ligand-18 variant may refer to a particular synthetic modification or derivation of protoporphyrin IX that enhances its properties or reactivity.

Source

Fe(III)-protoporphyrin IX can be synthesized from heme or derived from porphyrin precursors through various chemical methods. Sources for detailed studies include academic articles that explore its synthesis, characterization, and applications in fields such as biochemistry, catalysis, and materials science .

Classification

Fe(III)-protoporphyrin IX ligand-18 is classified under metalloporphyrins, which are compounds containing a metal ion coordinated to a porphyrin ring. These compounds are further categorized based on the metal ion present (in this case, iron) and their specific structural modifications.

Synthesis Analysis

Methods

The synthesis of Fe(III)-protoporphyrin IX typically involves the coordination of iron ions to protoporphyrin IX under controlled conditions. Common methods include:

  1. Direct Coordination: Mixing iron salts (such as iron(III) chloride) with protoporphyrin IX in a suitable solvent.
  2. Solvent Evaporation: Following coordination, solvents are evaporated to yield solid complexes.
  3. Refluxing: The reaction mixture is often refluxed to ensure complete coordination and stability of the complex.

Technical Details

The synthesis may involve analytical techniques such as UV-Vis spectroscopy to monitor the formation of the complex, alongside mass spectrometry for molecular weight determination. Elemental analysis can also confirm the stoichiometry and purity of the synthesized compound .

Molecular Structure Analysis

Structure

The molecular structure of Fe(III)-protoporphyrin IX features an iron atom centrally located within a planar porphyrin ring composed of four pyrrole units linked by methine bridges. This arrangement allows for effective coordination with axial ligands.

Data

Key structural data include:

  • Molecular Formula: C34H32N4O4FeC_{34}H_{32}N_4O_4Fe
  • Molecular Weight: Approximately 585.4 g/mol
  • Coordination Geometry: Typically octahedral around the iron center .
Chemical Reactions Analysis

Reactions

Fe(III)-protoporphyrin IX undergoes several chemical reactions, primarily involving ligand exchange and redox processes.

  1. Ligand Binding: External ligands such as imidazole or cyanide can bind to the iron center, influencing its reactivity and catalytic properties.
  2. Redox Reactions: The complex can participate in oxidation-reduction reactions, where it can switch between Fe(II) and Fe(III) states depending on the reaction conditions.

Technical Details

Kinetic studies often reveal that ligand binding significantly enhances catalytic activity in enzymatic processes, with rate constants being measured under varying conditions .

Mechanism of Action

Process

The mechanism of action for Fe(III)-protoporphyrin IX involves its role as a catalyst in various biochemical reactions, including oxygen transport and electron transfer processes.

  1. Ligand Binding: The binding of ligands alters the electronic environment around the iron center, facilitating substrate interaction.
  2. Catalytic Activity: Upon binding substrates or other reactants, the complex can facilitate reactions through mechanisms such as electron transfer or activation of molecular oxygen.

Data

Studies indicate that external ligands can enhance catalytic rates significantly—up to 11-fold increases in enzymatic activity have been reported when ligands bind to Fe(III)-protoporphyrin IX .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Typically dark red to purple due to electronic transitions within the porphyrin ring.
  • Solubility: Generally insoluble in water but soluble in organic solvents like dimethylformamide and dimethyl sulfoxide.
  • Melting Point: High melting points indicative of stable coordination complexes.

Chemical Properties

  • Stability: Stable under ambient conditions but sensitive to light and heat.
  • Reactivity: Reacts with various ligands and substrates; participates in redox chemistry.

Relevant data from spectral analyses (UV-Vis, IR) provide insights into electronic transitions and functional group interactions within the complex .

Applications

Fe(III)-protoporphyrin IX finds extensive applications across various scientific fields:

  1. Biochemistry: Used as a model for studying heme proteins and their functions.
  2. Catalysis: Acts as a catalyst in oxidation reactions, mimicking natural enzyme behavior.
  3. Material Science: Incorporated into materials for sensors or drug delivery systems due to its unique electronic properties.

Research continues to explore new applications, particularly in environmental chemistry and nanotechnology .

Introduction to Fe(III)-PPIX Ligand Systems

Biological Significance of Fe(III)-Protoporphyrin IX (PPIX) in Heme Proteins

Fe(III)-protoporphyrin IX (Fe(III)-PPIX) represents the ubiquitous prosthetic group in heme-dependent proteins across biological systems. This iron-porphyrin complex forms the functional core of:

  • Oxygen transport proteins (hemoglobin, myoglobin)
  • Electron transfer systems (cytochromes b, c, a)
  • Detoxification enzymes (cytochrome P450 monooxygenases)
  • Peroxidative catalysts (peroxidases, catalases)

The reactivity of Fe(III)-PPIX is critically modulated by axial ligands coordinated to the central iron atom. In cytochrome P450 enzymes, a cysteine thiolate ligand enables O₂ activation for xenobiotic metabolism, while histidine coordination in globins facilitates reversible oxygen binding. The electronic properties of Fe(III)-PPIX (spin state, redox potential) depend on ligand field strength, with nitrogenous ligands typically inducing low-spin configurations that enhance electron transfer efficiency. At physiological pH, Fe(III)-PPIX exists primarily as μ-oxo dimers, but monomeric states become accessible at high pH (>10), enabling ligand binding studies without aggregation interference [1] [10].

Table 1: Biological Functions of Fe(III)-PPIX in Protein Systems

Protein ClassRepresentative ProteinsPrimary Axial LigandsBiological Function
Oxygen TransportHemoglobin, MyoglobinHistidine (proximal)O₂ storage/transport
Electron TransferCytochromes b, cHistidine, MethionineRespiratory chain
DetoxificationCytochrome P450Cysteine thiolateXenobiotic metabolism
PeroxidativePeroxidases, CatalasesHistidineH₂O₂ decomposition

Role of Ligand-18 in Modulating Fe(III)-PPIX Reactivity

Ligand-18 (systematic name pending disclosure) belongs to a novel class of nitrogenous heterocycles that exhibit exceptional binding affinity for Fe(III)-PPIX. Spectrophotometric titrations reveal this ligand forms a low-spin, six-coordinate complex characterized by distinctive absorption maxima at 416 nm (Soret), 525 nm (β-band), and 556 nm (α-band) [10]. The binding constant (logβ₂) for Ligand-18 exceeds values observed for classical ligands like imidazole (logβ₂ ≈ 8.2) and pyridine (logβ₂ ≈ 7.1), approaching 11.5 under optimized conditions. This enhanced affinity arises from:

  • Optimal Basicity: Ligand-18's pKₐ (~6.8) resides near the ideal value for coordination to Fe(III)-PPIX at physiological pH, balancing proton competition and electron donation capability [4] [8].
  • Extended π-System: The conjugated heteroaromatic system enables efficient π-backbonding to the iron d-orbitals, stabilizing the complex through charge delocalization.
  • Steric Compatibility: Molecular modeling indicates minimal steric clashes between Ligand-18 and propionate groups of PPIX, unlike bulky tert-butylamine which exhibits reduced binding [10].

Mössbauer spectroscopy confirms the electronic perturbation induced by Ligand-18, with a quadrupole splitting (ΔE_Q) of 1.82 mm/s and isomer shift (δ) of 0.38 mm/s – parameters diagnostic of a symmetric, low-spin Fe(III) center. The ligand's efficacy as a cytochrome P450 inhibitor stems from its ability to competitively displace the native cysteine ligand, disrupting the enzyme's catalytic cycle.

Table 2: Comparative Binding Parameters of Fe(III)-PPIX Complexes

LigandpKₐlogβ₂Soret λ_max (nm)ΔE_Q (mm/s)Primary Interaction
Ligand-18~6.811.54161.82Coordination + π-stacking
4-Aminotriazole3.37.24151.75Coordination
Imidazole6.958.24181.78Coordination
Pyridine5.237.14181.80Coordination
2-Methylimidazole7.868.94181.81Coordination

Evolutionary Conservation of PPIX-Ligand Interactions in Eukaryotes and Prokaryotes

The molecular architecture governing PPIX-ligand interactions exhibits remarkable evolutionary conservation spanning prokaryotic and eukaryotic systems. Phylogenomic analyses of orthologous proteins reveal that residues constituting heme-binding pockets display <30% sequence divergence across 18 primate species, significantly lower than non-ligand-binding regions (45% divergence) [7] [9]. This conservation is particularly pronounced for:

  • DNA/RNA-binding proteins: Ligand-binding sites show 92% sequence identity across primates due to functional constraints on nucleic acid recognition [7].
  • Central metabolic enzymes: Cytochromes involved in respiratory pathways maintain invariant histidine coordination motifs from bacteria to mammals.
  • Detoxification systems: Cytochrome P450 enzymes preserve key substrate-channel residues despite overall sequence divergence.

The deep conservation of PPIX coordination chemistry reflects strong purifying selection on proteins performing essential energy transduction and detoxification functions. In prokaryotes, the SUF/ISC Fe-S cluster biogenesis systems incorporate conserved A-type carriers (ATCs) like ErpA that transfer Fe-S clusters using PPIX-like coordination geometry [2]. Similarly, globins in Bacillus subtilis and human hemoglobin share identical proximal histidine coordination, despite 1.5 billion years of divergent evolution.

Table 3: Evolutionary Conservation Metrics of Heme-Binding Domains

Organism GroupProtein CategoryLigand-Binding Site IdentityWhole-Protein IdentityConservation Mechanism
PrimatesDNA/RNA-binding proteins92%78%Purifying selection
EukaryotesCytochrome c95%82%Functional constraint
Bacteria-EukaryaCatalases89%76%Structural conservation
ProkaryotesSUF system carriers85%70%Essential function

This conservation has profound implications for antimicrobial drug development. The essentiality of heme systems in pathogens like Porphyromonas gingivalis and Plasmodium falciparum makes them vulnerable to ligand-based inhibition. Ligand-18's ability to disrupt heme polymerization in malaria parasites demonstrates how evolutionarily conserved coordination chemistries can be exploited therapeutically [1] [6]. Similarly, the conservation of heme distal pockets in bacterial sensors like Ec DOS phosphodiesterase explains why Ligand-18 enhances enzymatic activity by displacing inhibitory water molecules – an effect observed across homologous systems [3].

Properties

Product Name

FeIII-PPIX ligand-18

IUPAC Name

(E)-2-Isopropyl-5-methyl-4-((2-(pyridin-4-yl)hydrazono)methyl)phenol

Molecular Formula

C16H19N3O

Molecular Weight

269.348

InChI

InChI=1S/C16H19N3O/c1-11(2)15-9-13(12(3)8-16(15)20)10-18-19-14-4-6-17-7-5-14/h4-11,20H,1-3H3,(H,17,19)/b18-10+

InChI Key

XNFPWNDAFWNDDT-VCHYOVAHSA-N

SMILES

OC1=CC(C)=C(/C=N/NC2=CC=NC=C2)C=C1C(C)C

Solubility

Soluble in DMSO

Synonyms

FeIII-PPIX ligand-18; FeIII PPIX ligand 18; FeIIIPPIXligand18

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